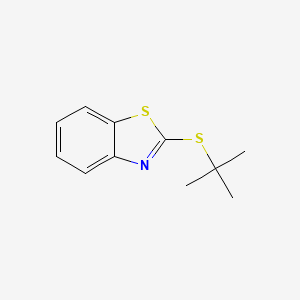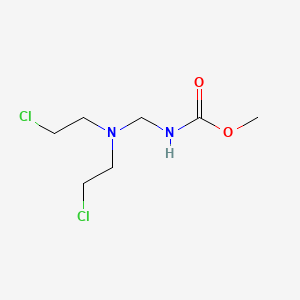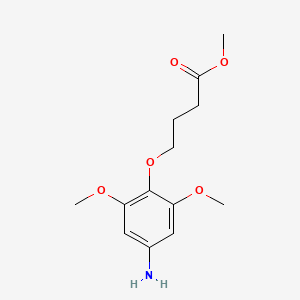
Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate is an organic compound with the molecular formula C13H19NO5 It is a derivative of butanoic acid and contains an amino group, two methoxy groups, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2,6-dimethoxyphenol and methyl 4-bromobutanoate.
Reaction: The 4-amino-2,6-dimethoxyphenol undergoes a nucleophilic substitution reaction with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-aminophenyl)butanoate
- Methyl 4-(4-aminobenzenebutanoate)
- Methyl 4-(4-aminophenyl)butyrate
Uniqueness
Methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate is unique due to the presence of both methoxy groups and the phenoxy group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets compared to similar compounds.
Properties
CAS No. |
159645-66-6 |
|---|---|
Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 4-(4-amino-2,6-dimethoxyphenoxy)butanoate |
InChI |
InChI=1S/C13H19NO5/c1-16-10-7-9(14)8-11(17-2)13(10)19-6-4-5-12(15)18-3/h7-8H,4-6,14H2,1-3H3 |
InChI Key |
WSARHZFJUYLBGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCCCC(=O)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


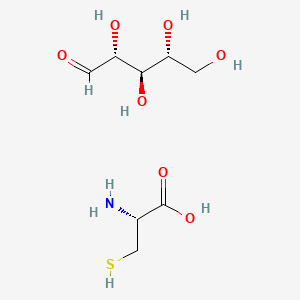
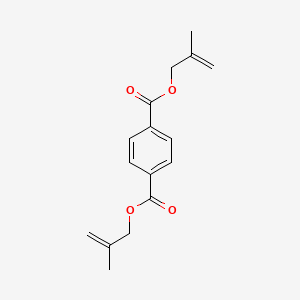
![Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13957636.png)
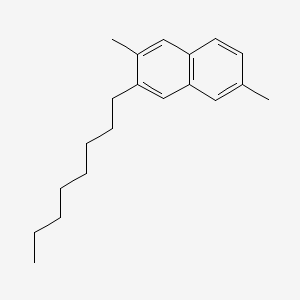
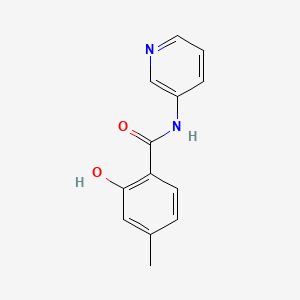


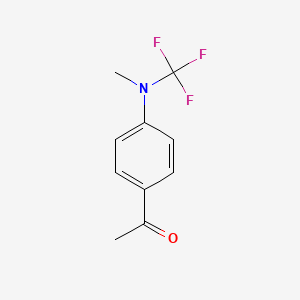
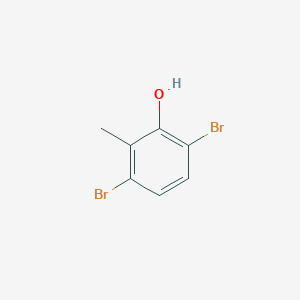
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)
![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)

